molecular formula C8H16O2 B14555498 1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- CAS No. 61652-09-3

1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)-

Cat. No.: B14555498
CAS No.: 61652-09-3
M. Wt: 144.21 g/mol
InChI Key: ZIVZPISSSGMNFL-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- is an organic compound with the molecular formula C7H14O2. It is a member of the dioxolane family, which are cyclic acetals derived from aldehydes or ketones and ethylene glycol. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production of 1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- follows similar synthetic routes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The compound’s molecular targets include carbonyl groups in aldehydes and ketones, and it operates through acetalization and ketalization pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxolane, 2-methyl-2-(1-methylethyl)-
  • 1,3-Dioxolane, 2-ethyl-2-methyl-
  • 1,3-Dioxolane, 4-methyl-2-(1-methylethyl)-

Uniqueness

1,3-Dioxolane, 2-ethyl-2-(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ethyl and isopropyl groups provide steric hindrance, enhancing its stability compared to other dioxolanes .

Properties

CAS No.

61652-09-3

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-ethyl-2-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C8H16O2/c1-4-8(7(2)3)9-5-6-10-8/h7H,4-6H2,1-3H3

InChI Key

ZIVZPISSSGMNFL-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)C(C)C

Origin of Product

United States

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